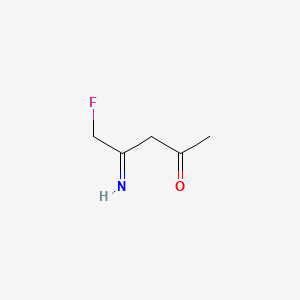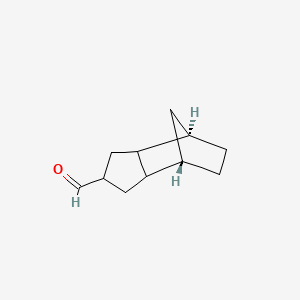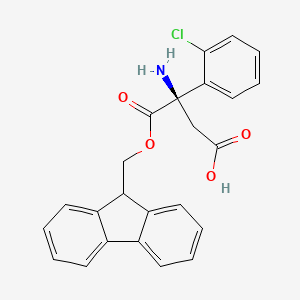![molecular formula C8H13N3O2 B13835948 2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine is an organic compound that features a five-membered heterocyclic ring system. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms, forming a 1,2,4-oxadiazole structure. The compound also includes a tetrahydrofuran moiety, which is a saturated five-membered ring containing one oxygen atom. This unique combination of functional groups makes the compound interesting for various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the tetrahydrofuran moiety. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a hydrazide with a carboxylic acid derivative can lead to the formation of the oxadiazole ring. The tetrahydrofuran moiety can be introduced through subsequent reactions involving tetrahydrofuran derivatives .
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring or the tetrahydrofuran moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction may lead to the formation of reduced heterocycles .
Wissenschaftliche Forschungsanwendungen
2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. It has been studied for its potential anticancer, vasodilator, anticonvulsant, and antidiabetic properties .
In the industrial sector, the compound’s stability and reactivity make it useful for the development of new materials and chemical processes. Its derivatives have shown potential as high-energy materials and ionic salts .
Wirkmechanismus
The mechanism of action of 2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The tetrahydrofuran moiety can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine can be compared with other oxadiazole derivatives, such as 1,2,5-oxadiazole and 1,3,4-oxadiazole. These compounds share the oxadiazole ring structure but differ in the position of the nitrogen and oxygen atoms. The presence of the tetrahydrofuran moiety in this compound makes it unique, as it combines the properties of both oxadiazole and tetrahydrofuran .
Similar compounds include:
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
These compounds have different regioisomeric forms and exhibit varying chemical and biological properties .
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethanamine |
InChI |
InChI=1S/C8H13N3O2/c9-4-3-7-10-8(13-11-7)6-2-1-5-12-6/h6H,1-5,9H2 |
InChI-Schlüssel |
QAYQAJUXIVKOJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C2=NC(=NO2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


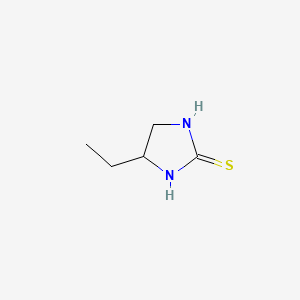



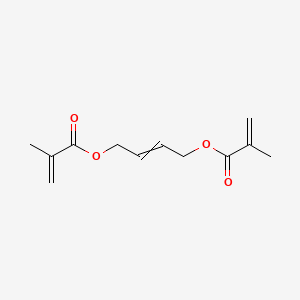
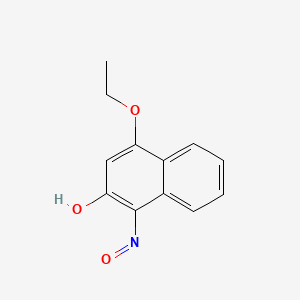
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
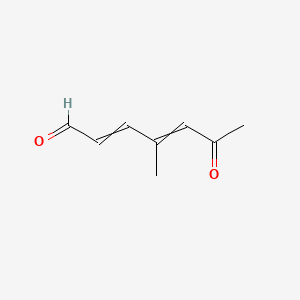
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
